molecular formula C11H12FNO2 B13624788 3-(2-(Dimethylamino)-5-fluorophenyl)acrylic acid

3-(2-(Dimethylamino)-5-fluorophenyl)acrylic acid

Katalognummer: B13624788
Molekulargewicht: 209.22 g/mol
InChI-Schlüssel: SINYGMODLLYKJK-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(Dimethylamino)-5-fluorophenyl)acrylic acid is an organic compound with a unique structure that combines a dimethylamino group, a fluorophenyl group, and an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dimethylamino)-5-fluorophenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(Dimethylamino)-5-fluorobenzaldehyde and malonic acid.

    Condensation Reaction: The aldehyde group of 2-(Dimethylamino)-5-fluorobenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding intermediate.

    Decarboxylation: The intermediate is then subjected to decarboxylation under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(Dimethylamino)-5-fluorophenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2-(Dimethylamino)-5-fluorophenyl)acrylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of various derivatives.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-(Dimethylamino)-5-fluorophenyl)acrylic acid involves its interaction with molecular targets and pathways in biological systems. The dimethylamino group and fluorophenyl moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-(Dimethylamino)phenyl)acrylic acid
  • 3-(2-(Amino)-5-fluorophenyl)acrylic acid
  • 3-(2-(Dimethylamino)-4-fluorophenyl)acrylic acid

Uniqueness

3-(2-(Dimethylamino)-5-fluorophenyl)acrylic acid is unique due to the presence of both the dimethylamino group and the fluorine atom in the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H12FNO2

Molekulargewicht

209.22 g/mol

IUPAC-Name

(E)-3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid

InChI

InChI=1S/C11H12FNO2/c1-13(2)10-5-4-9(12)7-8(10)3-6-11(14)15/h3-7H,1-2H3,(H,14,15)/b6-3+

InChI-Schlüssel

SINYGMODLLYKJK-ZZXKWVIFSA-N

Isomerische SMILES

CN(C)C1=C(C=C(C=C1)F)/C=C/C(=O)O

Kanonische SMILES

CN(C)C1=C(C=C(C=C1)F)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.